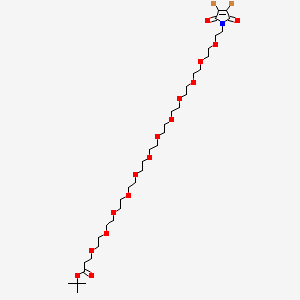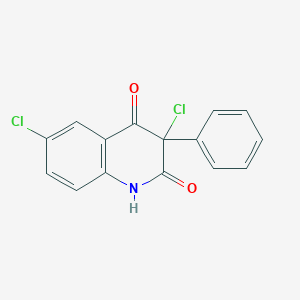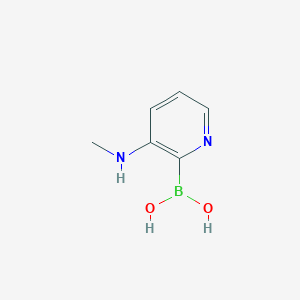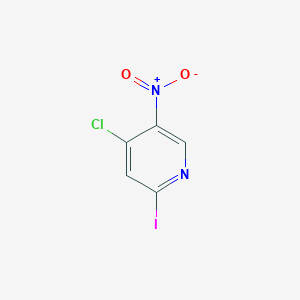
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate is a complex organic compound that features a dibromomaleimide group. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of the dibromomaleimide group allows for unique chemical reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate involves several steps. One common method includes the reaction of tert-butyl acrylate with dibromomaleimide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like 2,2’-azobis(2-methylpropionitrile) (AIBN) to initiate the polymerization process . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Polymerization: The presence of the acrylate group allows for polymerization reactions, which can be initiated using radical initiators like AIBN.
Aplicaciones Científicas De Investigación
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form stable bonds with various nucleophiles. The dibromomaleimide group is particularly reactive, allowing for the formation of covalent bonds with primary amines and thiols. This reactivity is harnessed in various applications, such as the creation of bioconjugates and the development of advanced materials.
Comparación Con Compuestos Similares
Similar compounds include other dibromomaleimide derivatives and PEGylated molecules. For example:
3,4-Dibromo-Mal-PEG5-COOH: A PEG linker with a dibromomaleimide group and an acid group, used in similar applications.
tert-Butyl N-[2-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]carbamate: Another dibromomaleimide derivative with different functional groups.
The uniqueness of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate lies in its specific structure, which combines the reactivity of the dibromomaleimide group with the versatility of the PEG chain, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C35H61Br2NO16 |
|---|---|
Peso molecular |
911.7 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H61Br2NO16/c1-35(2,3)54-30(39)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-38-33(40)31(36)32(37)34(38)41/h4-29H2,1-3H3 |
Clave InChI |
KIQBRDRRLVHHOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)

![(S)-3,6-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazol-4-one](/img/structure/B12866721.png)


![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)

![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)




![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
